2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoropyrazole with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe for bioimaging applications.
Medicine: Investigated for its anticancer properties and potential as an enzyme inhibitor.
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but without the fluorine substitution.
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Another derivative with a methyl group instead of a fluorine atom.
Uniqueness
2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C7H4FN3O2 |
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Molecular Weight |
181.12 g/mol |
IUPAC Name |
2-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-6-9-2-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) |
InChI Key |
MCPYTQQGGIETSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1F)C(=O)O |
Origin of Product |
United States |
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